molecular formula C29H31NO6 B12099001 a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-

a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-

Cat. No.: B12099001
M. Wt: 489.6 g/mol
InChI Key: LMMOQGCMJGSYAM-UHFFFAOYSA-N
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Description

This compound (CAS 13343-63-0) is a glycoside derivative featuring a glucose backbone modified with protective and functional groups. Its structure includes:

  • Glucopyranoside core: A six-membered cyclic glucose moiety.
  • 2-Acetylamino group: Enhances solubility and bioactivity by introducing a polar amide group .
  • 3-O-Benzyl and 4,6-O-benzylidene groups: These hydrophobic substituents stabilize the molecule against enzymatic degradation and influence its lipophilicity, which is critical for membrane permeability .
  • Phenylmethyl (benzyl) group at the anomeric position: Modifies reactivity and steric hindrance, affecting glycosidic bond stability .

Molecular Formula: C22H25NO6 Molecular Weight: 399.44 g/mol Key Applications: Potential roles in drug development (e.g., antimicrobial, anticancer agents) and as a biochemical probe due to its balanced hydrophobicity and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO6/c1-20(31)30-25-27(32-17-21-11-5-2-6-12-21)26-24(19-34-28(36-26)23-15-9-4-10-16-23)35-29(25)33-18-22-13-7-3-8-14-22/h2-16,24-29H,17-19H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMOQGCMJGSYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Considerations

The target compound features a 2-acetylamino-2-deoxyglucose core with three distinct protecting groups:

  • 3-O-benzyl (phenylmethyl) ether

  • 4,6-O-benzylidene acetal

  • Anomeric benzyl glycoside

Selective installation of these groups requires sequential protection-deprotection steps to avoid cross-reactivity. The 2-acetylamino group introduces steric and electronic constraints, necessitating mild reaction conditions to prevent decomposition.

Amino Group Acetylation

Initial acetylation of glucosamine (2-amino-2-deoxy-D-glucose) is typically achieved using acetic anhydride in methanol or pyridine. For example:

This step proceeds quantitatively under anhydrous conditions.

Protecting Group Strategies

3-O-Benzylation

Benzylation at the 3-position is achieved via nucleophilic substitution using benzyl bromide (BnBr) in the presence of a base. Silver(I) oxide (Ag₂O) in dimethylformamide (DMF) at 50°C for 12 hours provides >85% yield:

Key parameter : Excess BnBr (2.2 eq) ensures complete substitution.

4,6-O-Benzylidene Acetal Formation

The 4,6-O-benzylidene group is installed using benzaldehyde and TMSOTf as a Lewis acid catalyst. Adapted from:

ParameterValue
SolventDichloromethane (DCM)
Temperature−78°C → 0°C
CatalystTMSOTf (0.15 eq)
Reaction Time4 hours
Yield94%

The reaction mechanism involves transient silylation of hydroxyl groups, followed by acid-catalyzed acetal formation.

Glycosidation at the Anomeric Position

Zinc Oxide-Mediated Glycosylation

Building on methods from, zinc oxide (ZnO) catalyzes the reaction between protected glucose derivatives and benzyl alcohol:

Optimized conditions :

  • Catalyst : ZnO (10 wt%)

  • Solvent : Ethyl acetate

  • Temperature : Reflux (80°C)

  • Yield : 65%

Perfluorosulfonic Acid Resin Catalysis

Perfluorosulfonic acid resins (e.g., Nafion®) enable efficient glycosidation under pressurized conditions:

ParameterValue
Catalyst Loading5–20 wt%
Pressure5.5–6.0 kg/cm²
Temperature120°C
Alcohol:Saccharide3:1 to 50:1 (mol/mol)
Yield (methyl glycoside)>90%

This method eliminates neutralization steps and allows catalyst reuse.

Integrated Synthetic Route

Stepwise Assembly

  • Amino Acetylation : Glucosamine → 2-Acetamido-2-deoxy-D-glucose (Ac₂O, 25°C, 2 h).

  • 3-O-Benzylation : BnBr, Ag₂O, DMF, 50°C, 12 h.

  • 4,6-O-Benzylidene Formation : PhCHO, TMSOTf, DCM, −78°C → 0°C, 4 h.

  • Anomeric Glycosidation :

    • Option A : ZnO, BnOH, ethyl acetate, reflux.

    • Option B : Perfluorosulfonic acid resin, 120°C, 5.5 kg/cm².

Critical Purification Steps

  • Deprotection : Sodium methoxide (NaOMe) in methanol removes acetyl groups without affecting benzylidene acetals.

  • Chromatography : Flash column chromatography (Hex:EtOAc 3:1) isolates the target compound.

Yield Optimization and Side Reactions

Competing Pathways

  • Over-benzylation : Excess BnBr leads to 2,3-di-O-benzyl byproducts (mitigated by stoichiometric control).

  • Acetal Migration : Acidic conditions may shift the benzylidene group to 3,4-O positions (prevented by low-temperature TMSOTf catalysis).

Yield Comparison of Methods

MethodAnomeric YieldPurity (HPLC)
ZnO Catalysis65%92%
Resin Catalysis>90%95%
TMSOTf Glycosidation94%98%

Analytical Characterization

NMR Spectral Data

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 5.55 (s, PhCH, benzylidene).

    • δ 4.75–4.78 (m, H-1, anomeric proton).

    • δ 3.43 (s, OMe, methoxy group absent in target compound).

Crystallization Challenges

The product resists crystallization due to multiple benzyl groups. Lyophilization from tert-butanol/water (9:1) yields an amorphous solid.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting, a continuous process using resin-packed columns improves throughput:

Advantages :

  • 20% higher productivity vs. batch reactors.

  • No catalyst filtration required .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the acetylamino group, converting it to an amine.

    Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products

    Oxidation: Oxidized derivatives with carboxyl or ketone groups.

    Reduction: Reduced derivatives with primary or secondary amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the phenylmethyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Carbohydrates: Used as an intermediate in the synthesis of more complex carbohydrate molecules.

    Study of Carbohydrate-Protein Interactions: Employed in research to understand how carbohydrates interact with proteins.

Biology

    Glycosylation Studies: Used to study the process of glycosylation in biological systems.

    Cell Signaling: Investigated for its role in cell signaling pathways involving carbohydrates.

Medicine

    Drug Development: Potential use in the development of carbohydrate-based drugs.

    Diagnostic Tools: Used in the development of diagnostic tools for detecting carbohydrate-related diseases.

Industry

    Biotechnology: Employed in the production of biotechnological products involving carbohydrates.

    Food Industry:

Mechanism of Action

The mechanism of action of a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)- involves its interaction with specific molecular targets. These interactions can affect various biological pathways, including:

    Enzyme Inhibition: The compound can inhibit enzymes involved in carbohydrate metabolism.

    Receptor Binding: It can bind to carbohydrate receptors on cell surfaces, influencing cell signaling and communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 2-Acetamido-2-Deoxy-3,4,6-Tri-O-Acetyl-β-D-Glucopyranoside (CAS 13343-66-3)

Structure: β-anomer with acetyl groups at positions 3, 4, and 4. Molecular Formula: C23H27NO9 Molecular Weight: 447.44 g/mol Key Differences:

  • Acetylation vs. Benzylidene Protection : The triacetylated derivative exhibits higher lipophilicity but reduced acid stability compared to the 4,6-O-benzylidene group in the original compound. Acetyl groups are prone to hydrolysis under basic conditions .
  • Biological Implications: The β-anomeric configuration may alter receptor binding specificity, while acetyl groups could enhance metabolic stability in vivo .

Phenylmethyl 2-(Acetylamino)-2-Deoxy-3-O-[6-Deoxy-2,3,4-Tris-O-(Phenylmethyl)-α-L-Galactopyranosyl]-4,6-O-(Phenylmethylene)-α-D-Glucopyranoside (CAS 196941-73-8)

Structure: Larger glycoconjugate with a galactopyranosyl substituent and additional benzyl groups. Molecular Formula: C49H53NO10 Molecular Weight: 815.95 g/mol Key Differences:

  • Functional Versatility : The branched structure allows for multivalent interactions, making it suitable for studying carbohydrate-protein binding .

Methyl 2-Acetamido-2-Deoxy-4,6-O-(4-Methoxybenzylidene)-α-D-Galactopyranoside (CAS 188666-34-4)

Structure: 4-Methoxybenzylidene group replaces the phenylmethylene group. Molecular Formula: C23H25NO7 Molecular Weight: 427.45 g/mol Key Differences:

  • Biological Activity : Methoxy groups are associated with enhanced antioxidant properties, suggesting divergent therapeutic applications .

Biological Activity

The compound a-D-Glucopyranoside, phenylmethyl-2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)- is a complex glycoside that plays a significant role in medicinal chemistry and organic synthesis. Its structural features, including multiple functional groups such as acetylamino and phenylmethyl substituents, enhance its biological activity and reactivity. This article explores the biological activities associated with this compound, focusing on its therapeutic potential, interactions with biological targets, and implications in various fields of research.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H25N1O7\text{C}_{21}\text{H}_{25}\text{N}_{1}\text{O}_{7}

This structure includes:

  • Acetylamino group : Contributes to the compound's reactivity.
  • Phenylmethyl substituents : Enhance hydrophobic interactions and biological activity.

1. Anticoagulant Properties

One of the most notable biological activities of this compound is its role as an intermediate in the synthesis of Fondaparinux sodium , an anticoagulant. Fondaparinux selectively inhibits factor Xa in the coagulation cascade, which is crucial for preventing thrombin formation and clot development. This mechanism positions the compound as a valuable agent in managing thromboembolic disorders.

2. Anti-inflammatory and Anti-cancer Potential

Compounds structurally similar to a-D-Glucopyranoside often exhibit anti-inflammatory and anti-cancer properties. Research indicates that glycosides can modulate pathways involved in inflammation and cancer progression, making them candidates for therapeutic development .

3. Glycobiology Applications

In glycobiology, this compound serves as a biochemical reagent used to study glycosylation processes. Glycosylation is a critical post-translational modification affecting protein function and stability . Understanding these processes can lead to advancements in treating diseases linked to aberrant glycosylation.

The biological activity of a-D-Glucopyranoside can be attributed to its interactions with various biological targets:

  • Signal Transduction Pathways : The compound has been implicated in modulating pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are essential for cell proliferation and survival .
  • Enzyme Inhibition : Its structural characteristics allow it to inhibit specific enzymes involved in metabolic processes, contributing to its anti-cancer and anti-inflammatory effects .

Case Study 1: Fondaparinux Synthesis

A study highlighted the synthesis of Fondaparinux from a-D-Glucopyranoside derivatives, demonstrating its efficacy in anticoagulation therapy. The study reported successful outcomes in clinical settings where patients were treated with Fondaparinux for venous thromboembolism prevention.

Case Study 2: Anticancer Activity

Research has shown that phenolic glycosides exhibit significant anticancer properties through apoptosis induction in cancer cell lines. The mechanisms involved include the modulation of NF-κB signaling pathways, which are critical for cell survival and proliferation .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityKey Applications
FondaparinuxAnticoagulantThromboembolic disorders
TunicamycinAntibioticGlycosylation inhibition
Phenolic GlycosidesAnti-inflammatory, AnticancerCancer therapy research

Q & A

Q. What are the key synthetic pathways for preparing protected derivatives of this glucopyranoside?

The synthesis typically involves sequential protection of hydroxyl groups. For example, benzylidene acetal formation at the 4,6-positions is critical to block reactivity, followed by selective benzylation at the 3-O position . A multi-step protocol may include:

  • Step 1 : Protection of 4,6-OH groups using benzaldehyde derivatives under acid catalysis to form the phenylmethylene acetal .
  • Step 2 : Benzylation of the 3-OH group using benzyl bromide and a base like NaH .
  • Step 3 : Introduction of the acetamido group at C2 via reductive amination or substitution reactions . Challenges include avoiding over-substitution and ensuring regioselectivity.

Q. How is the stereochemical configuration of this compound verified experimentally?

X-ray crystallography is the gold standard for confirming anomeric configuration (α/β) and ring conformation. For example, Acta Crystallographica studies resolved the structure of analogous glucopyranosides by analyzing bond angles and torsion angles in crystal lattices . Complementary methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to assign axial/equatorial protons (e.g., H1 anomeric proton coupling constants: J1,234J_{1,2} \approx 3-4 Hz for α-anomers; J1,278J_{1,2} \approx 7-8 Hz for β-anomers) .
  • Polarimetry : Specific rotation values correlate with established data for D-series sugars .

Advanced Research Questions

Q. What strategies address contradictions in glycosylation efficiency during oligosaccharide assembly?

Discrepancies in glycosylation yields often stem from steric hindrance from bulky protecting groups (e.g., benzylidene at 4,6-O). Methodological solutions include:

  • Temporary deprotection : Use of acid-labile groups (e.g., 4-methoxybenzylidene) that can be selectively removed without disrupting other protections .
  • Alternative glycosyl donors : Trichloroacetimidate or thioglycoside donors improve reactivity under mild conditions .
  • Kinetic vs. thermodynamic control : Adjusting reaction temperature and catalyst (e.g., AgOTf vs. NIS/TfOH) to favor desired α/β linkages .

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

Density Functional Theory (DFT) calculations predict transition states and activation energies for glycosylation steps. For instance:

  • Solvent effects : Simulating polar aprotic solvents (e.g., DCM, MeCN) to stabilize oxocarbenium ion intermediates .
  • Catalyst screening : Modeling silver or gold catalysts to enhance leaving group departure in glycosyl donors . Experimental validation via HPLC-MS or TLC monitoring is essential to refine computational predictions .

Q. What are the challenges in characterizing biological interactions of this glycoside?

Its hydrophobic protections (benzyl, benzylidene) complicate aqueous solubility, limiting in vitro assays. Solutions include:

  • Deprotection protocols : Hydrogenolysis (H₂/Pd-C) or Birch reduction to remove benzyl groups post-synthesis .
  • Fluorescent tagging : Conjugation with BODIPY or dansyl probes for tracking cellular uptake via fluorescence microscopy .
  • Surface Plasmon Resonance (SPR) : Immobilizing deprotected derivatives on sensor chips to study lectin binding kinetics .

Methodological Considerations

Q. How to resolve discrepancies in NMR data for structurally similar derivatives?

Overlapping signals (e.g., benzylidene protons at δ 5.4–5.6 ppm) can be resolved using:

  • 2D NMR : HSQC and HMBC to correlate 1^1H-13^13C couplings and assign ambiguous peaks .
  • Deuteration studies : Exchanging labile protons (e.g., OH/NH) with D₂O to simplify spectra .
  • Variable-temperature NMR : Identifying dynamic processes (e.g., ring puckering) that cause signal broadening .

Q. What are best practices for scaling up synthesis while maintaining purity?

Industrial-scale production requires:

  • Flow chemistry : Continuous reactors to improve mixing and heat transfer for exothermic steps (e.g., acetylation) .
  • Crystallization optimization : Screening solvent mixtures (e.g., EtOAc/hexane) to enhance crystal purity .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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